Tellurium

Catalog No.
S623153
CAS No.
13494-80-9
M.F
Te
M. Wt
127.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tellurium

CAS Number

13494-80-9

Product Name

Tellurium

IUPAC Name

tellurium

Molecular Formula

Te

Molecular Weight

127.6 g/mol

InChI

InChI=1S/Te

InChI Key

PORWMNRCUJJQNO-UHFFFAOYSA-N

SMILES

[Te]

solubility

Insoluble (NIOSH, 2024)
Insol in benzene, carbon disulfide
INSOL IN HOT & COLD WATER, HYDROCHLORIC ACID; SOL IN NITRIC ACID, AQ REGIA, POTASSIUM CYANIDE, POTASSIUM HYDROXIDE, SULFURIC ACID
Solubility in water: none
Insoluble

Synonyms

Tellurium

Canonical SMILES

[Te]

The exact mass of the compound Tellurium is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insol in benzene, carbon disulfideinsol in hot & cold water, hydrochloric acid; sol in nitric acid, aq regia, potassium cyanide, potassium hydroxide, sulfuric acidsolubility in water: noneinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Elements - Chalcogens. It belongs to the ontological category of chalcogen in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Tellurium (CAS 13494-80-9) is a high-purity metalloid chalcogen essential for synthesizing narrow-bandgap semiconductors, thermoelectric alloys, and phase-change memory materials. As a heavy Group 16 element, it exhibits a critical balance of metallic and non-metallic properties, including a narrow bandgap (~0.33 eV), a moderate melting point (449.5 °C), and high spin-orbit coupling [1]. In industrial procurement and advanced materials research, elemental tellurium is prioritized over its oxides or lighter chalcogen analogs when direct vacuum deposition, precise stoichiometric alloying (e.g., Bi2Te3, CdTe), or high electrical conductivity is required for optoelectronic and metallurgical applications.

Substituting elemental tellurium with lighter chalcogens (selenium, sulfur) or oxidized forms (tellurium dioxide) fundamentally compromises device performance and manufacturing workflows. Lighter chalcogens possess significantly wider bandgaps and lower electrical conductivities, which drastically reduces the figure of merit (ZT) in thermoelectrics and shifts the absorption spectra out of the optimal solar window in photovoltaics [1]. Furthermore, substituting elemental tellurium with tellurium dioxide (TeO2) in physical vapor deposition (PVD) introduces oxygen impurities that act as recombination centers in semiconductor lattices, necessitating complex, high-temperature reduction steps that degrade manufacturing throughput and batch-to-batch reproducibility.

Thermoelectric Figure of Merit (ZT) in Bismuth Alloys

When manufacturing room-temperature thermoelectric devices, substituting tellurium with selenium yields Bi2Se3 instead of Bi2Te3. Bi2Te3 achieves a ZT of ~0.8–1.0 at 300K, whereas Bi2Se3 is limited to a ZT of ~0.1 due to higher lattice thermal conductivity and an unfavorable band structure for thermoelectric transport [1]. This 8-10x performance gap dictates the selection of elemental tellurium as the mandatory precursor for commercial Peltier coolers and low-temperature waste-heat recovery generators.

Evidence DimensionRoom-temperature thermoelectric figure of merit (ZT)
Target Compound DataBi2Te3: ZT ≈ 0.8 - 1.0
Comparator Or BaselineBi2Se3 (Selenium substitute): ZT ≈ 0.1
Quantified Difference8-10x higher ZT for the Tellurium-based alloy
ConditionsBulk alloy measurements at 300K

It proves that selenium cannot replace tellurium in commercial room-temperature thermoelectric manufacturing without a catastrophic loss of device efficiency.

Photovoltaic Absorber Bandgap and Conversion Efficiency

For thin-film solar absorbers, the choice between tellurium and selenium dictates the optical bandgap. CdTe offers a near-ideal bandgap of 1.44 eV, enabling >21% practical device efficiency. In contrast, CdSe's wider 1.74 eV bandgap restricts efficiency to <10% in similar single-junction architectures because it fails to capture a significant portion of the solar spectrum[1]. Procurement of high-purity Te is therefore critical for utility-scale photovoltaic module manufacturing.

Evidence DimensionOptical bandgap and resulting cell efficiency
Target Compound DataCdTe: 1.44 eV bandgap (>21% efficiency)
Comparator Or BaselineCdSe: 1.74 eV bandgap (<10% efficiency)
Quantified Difference0.3 eV closer to the Shockley-Queisser optimum, yielding >2x practical efficiency
ConditionsThin-film solar cell architectures under AM1.5G illumination

It justifies the procurement of tellurium over selenium to achieve commercially viable power conversion efficiencies in thin-film solar cells.

Phase-Change Memory (PCM) Crystallization Speed

In phase-change memory (PCM) applications, the crystallization kinetics of the chalcogenide alloy determine data writing speeds. Ge2Sb2Te5 (GST) utilizes tellurium's specific atomic mobility and bonding characteristics to achieve crystallization times under 50 ns. Substituting Te with Se drastically increases this time to >500 ns, resulting in switching speeds that fail to meet modern non-volatile memory requirements [1].

Evidence DimensionCrystallization speed (memory set time)
Target Compound DataGe-Sb-Te (GST): < 50 ns
Comparator Or BaselineGe-Sb-Se (Selenium substitute): > 500 ns
Quantified Difference>10x faster crystallization for Tellurium-based alloys
ConditionsNanoscale phase-change memory (PCM) devices under electrical pulsing

It ensures the high-speed data writing required for modern electronics, making elemental tellurium the mandatory chalcogen for PCM fabrication.

Vacuum Deposition Processability and Film Purity

For physical vapor deposition (PVD) of chalcogenide films, using elemental tellurium rather than tellurium dioxide (TeO2) fundamentally alters processability and film quality. Elemental Te evaporates cleanly at ~450°C, yielding films with <0.1% oxygen. TeO2 requires evaporation temperatures exceeding 700°C or complex reactive sputtering, which introduces >10% lattice oxygen defects that act as severe charge-carrier recombination centers [1].

Evidence DimensionEvaporation temperature and film oxygen content
Target Compound DataElemental Te: ~450°C evaporation, <0.1% O2 in film
Comparator Or BaselineTeO2: >700°C evaporation, >10% O2 in film
Quantified Difference~250°C lower thermal budget and 100x reduction in oxygen defects
ConditionsThermal evaporation / PVD of chalcogenide thin films

It demonstrates why elemental tellurium is required over its oxide form to maintain low thermal budgets and prevent oxygen-induced trap states in sensitive semiconductor workflows.

Bismuth Telluride (Bi2Te3) Thermoelectric Modules

Elemental tellurium is the required precursor for synthesizing Bi2Te3, the industry standard material for solid-state cooling (Peltier devices) and low-temperature waste heat recovery. Its use is mandated over lighter chalcogens to maintain the high electrical conductivity and low thermal conductivity necessary for a ZT approaching 1.0 at room temperature[1].

Cadmium Telluride (CdTe) Thin-Film Photovoltaics

High-purity tellurium is procured for the mass production of CdTe solar panels. The specific 1.44 eV bandgap achieved by alloying cadmium with tellurium ensures optimal solar spectrum absorption, allowing manufacturers to achieve >21% cell efficiencies that cannot be replicated with selenium or sulfur analogs[2].

Ge-Sb-Te (GST) Phase-Change Memory Devices

In the semiconductor memory sector, tellurium is utilized to formulate GST alloys for non-volatile phase-change memory (PCM). The unique crystallization kinetics of tellurium-based glasses enable the ultra-fast (<50 ns) switching speeds required for modern computing architectures, outperforming slower selenium-based alternatives[3].

Low-Defect 2D Transition Metal Dichalcogenide (TMD) Synthesis

Elemental tellurium is the preferred precursor for the chemical vapor deposition (CVD) and physical vapor deposition (PVD) of 2D materials like MoTe2 and WTe2. Utilizing elemental Te rather than TeO2 allows for lower deposition temperatures and prevents the incorporation of oxygen defects, preserving the intrinsic topological and electronic properties of the TMD films [4].

Physical Description

Grayish-white, lustrous, brittle, crystalline solid; dark-gray to brown, amorphous powder with metallic characteristics. Used as a coloring agent in chinaware, porcelains, enamels, glass; producing black finish on silverware; semiconductor devices and research; manufacturing special alloys of marked electrical resistance. Improves mechanical properties of lead; powerful carbide stabilizer in cast iron, tellurium vapor in "daylight" lamps, vulcanization of rubber. Blasting caps. Semiconductor research. (EPA, 1998)
Toxic by inhalation, skin absorption, or ingestion. May be solid or liquid.
Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid; [NIOSH]
DARK GREY-TO-BROWN AMORPHOUS POWDER, WITH METAL CHARACTERISTICS OR SILVERY-WHITE, LUSTROUS CRYSTALLINE SOLID.
Odorless, dark-gray to brown, amorphous powder or grayish-white, brittle solid.

Color/Form

Grayish-white, lustrous, brittle, crystalline solid, hexagonal, rhombohedral structure
Dark-gray to brown, amorphous powder with metal characteristics

Exact Mass

129.9062227 g/mol

Monoisotopic Mass

129.9062227 g/mol

Boiling Point

1814 °F amorphous powder; 2534 °F crystalline solid (EPA, 1998)
989.9 °C
989.8 °C
1814 °F

Heavy Atom Count

1

Density

6.24 (EPA, 1998) - Denser than water; will sink
6.11-6.27
6.0-6.25 g/cm³
6.24

Odor

Odorless.

Decomposition

When heated to decomposition it emits toxic fumes of /tellurium/.

Melting Point

842 °F (EPA, 1998)
449.8 °C
449.5 °C
842 °F

UNII

NQA0O090ZJ
7F4735942K

GHS Hazard Statements

Aggregated GHS information provided by 414 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 414 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 410 of 414 companies with hazard statement code(s):;
H301 (19.76%): Toxic if swallowed [Danger Acute toxicity, oral];
H317 (35.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (45.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (80.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (44.88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (34.63%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H360D (17.07%): May damage the unborn child [Danger Reproductive toxicity];
H413 (34.88%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Tellurium is an element with atomic symbol Te, atomic number 52, and atomic weight 127.6.

Mechanism of Action

The efficacy of garlic as a lipid-lowering agent is being increasingly recognized, but the biochemical mechanisms underlying this action are currently unknown. It is proposed that organic tellurium compounds, which are found in high concentration in fresh garlic buds, may contribute to this action by inhibiting squalene epoxidase, the penultimate enzyme in the synthetic pathway of cholesterol. Weanling rats fed a diet rich in tellurium develop a demyelinating polyneuropathy due to inhibition of this enzyme in peripheral nerves. Chronic exposure to small amounts of tellurium found in garlic might reduce endogenous cholesterol production through inhibition of hepatic squalene epoxidase and so reduce cholesterol levels. Tellurium may also contribute to the characteristic odor of garlic since the most obvious clinical sign of tellurium poisoning is a garlic-like odor.
Inclusion of 1.1% tellurium in the diet of developing rats causes a highly synchronous primary demyelination of peripheral nerves, which is followed closely by a period of rapid remyelination. The demyelination is related to the inhibition of squalene epoxidase activity, which results in a block in cholesterol synthesis and accumulation of squalene. We now report that the demyelination resulting from this limiting of the supply of an intrinsic component of myelin (cholesterol) leads to repression of the expression of mRNA for myelin-specific proteins. Tellurium exposure resulted in an increase in total RNA (largely rRNA) in sciatic nerve, which could not be accounted for by cellular proliferation; these increased levels of rRNA may be a reactive response of Schwann cells to toxic insult and may relate to the higher levels of protein synthesis required during remyelination. In contrast, steady-state levels of mRNA, determined by Northern blot analysis, for P0 and myelin basic protein were markedly decreased (levels after 5 days of tellurium exposure were only 10-15% of control levels as a fraction of total RNA and 25-35% of control levels when the increased levels of total RNA were taken into account). Message levels increased during the subsequent period of remyelination and reached near-normal levels 30 days after beginning tellurium exposure. Although message levels for the myelin-associated glycoprotein showed a similar temporal pattern, levels did not decrease as greatly and subsequently increased sooner than did levels for P0 and myelin basic protein. The coordinate alterations in message levels for myelin proteins indicate that Schwann cells can down-regulate and then up-regulate the synthesis of myelin in response to alterations in the supply of membrane components.

Vapor Pressure

1 mmHg at 968 °F (EPA, 1998)
Vapor pressure between 511 and 835 °C is given by equation logP(kPa)= 6.7249-(5960.2/K)
0 mmHg (approx)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

Commercial grade: copper, 0.01 wt%; lead, 0.003 wt%; selenium, 0.01 wt%; silica, 0.04 wt%; iron, 0.01 wt%
High purity grade: other impurities, 10 ppm.

Other CAS

13494-80-9
7783-09-7

Absorption Distribution and Excretion

In the nervous system, tellurium accumulates in the gray matter, not the white matter, when injected intracerebrally. The metal is found in phagocytic & ependymal cells & in lysosomes as fine needles.
Elemental tellurium is poorly absorbed. ... Soluble tellurium can be absorbed through the skin, although ingestion or inhalation of fumes presents the greatest industrial hazard. A metallic taste in the mouth may result from excessive absorption. The characteristic sign of absorption is the garlic-like odor ... in the breath & sweat.
Urinary, fecal, & biliary excretion also occur. Urinary excretion is probably more important than respiratory excretion in eliminating absorbed tellurium.
EXCRETION BY BREATH ... IS NOT ... IMPORTANT CHANNEL. ... EXCRETION IN SALIVA ... SUGGESTED ... AS EXPLANATION OF METALLIC TASTE IN MOUTH ... .
For more Absorption, Distribution and Excretion (Complete) data for TELLURIUM, ELEMENTAL (9 total), please visit the HSDB record page.

Metabolism Metabolites

A very small amt of tellurium is exhaled (about 0.1%) presumably as dimethyltelluride ... in animals and man after exposure to elemental tellurium and tellurium(IV) cmpd. /Elemental tellurium & tellurium(IV) compounds/

Wikipedia

Tellurium

Biological Half Life

Rats in blood: 9 days; Rats in kidneys: 23 days; In bone: 600 days; [Nordberg, p. 815]
... THE WHOLE BODY RETENTION MODEL FOR MAN ASSUMES BIOLOGICAL HALF-TIME OF ABOUT 3 WK.

Use Classification

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Most commercial tellurium is recovered from electrolytic copper refinery slimes. The tellurium content of the slimes can range from trace up to 10%. Typically, the removal of copper in slimes is accomplished by the autoclaving of slimes at elevated temperatures with sulfuric acid and oxygen. Using temperatures of 120 °C and oxygen pressures of 345 kPa (50 psig) allows almost complete copper extraction and tellurium extractions ranging from 50-80%. Tellurium is recovered from solution by cementation with copper at elevated (>90 °C) temperature. Copper telluride is leached with caustic soda and air to produce a sodium tellurite solution. This solution with excess free caustic soda is then electrolyzed in a cell using stainless steel anodes to produce tellurium metal.
To produce commercial (99.5%) tellurium metal, tellurium dioxide is dissolved in hydrochloric acid. The tellurium solution is saturated with sulfur dioxide gas to yield commercial tellurium powder, which is washed, dried, and melted.
TELLURIUM ... EXTRACTED CHIEFLY FROM RESIDUES OF BISMUTH ORES ... DISSOLVED IN HYDROGEN CHLORIDE, TELLURIUM PRECIPITATES BY ADDING SODIUM SULFITE ... PURIFIED BY BOILING WITH SODIUM SULFIDE, POWDERED SULFUR & SODIUM SULFITE.
Reduction of telluric oxide with sulfur dioxide; by dissolving the oxide in a caustic soda solution and plating out the metal.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Tellurium: ACTIVE
DISCOVERED BY VON REICHENSTEIN IN 1782; NAMED BY KLAPROTH IN 1798.
A tellurium containing catalyst from an industrial plant caused a serious odor problem during biological treatment of wastewater from about 35 plants producing organic and inorganic chemicals in the Netherlands. Odor problems, not noticeable during the first years of wastewater plant operation, developed on the skin of the operators and at a distance of 0.5 to 1 km from the plant. It was determined that the odor producing organic tellurium compound was produced under anoxic conditions in the denitrification step. Faint odor was detected with addition of as little as 0.01 mg/l of tellurium tetrachloride. This odor was apparent earlier under anoxic conditions than under aerobic conditions. Strong odor was produced under anoxic conditions after 20 hr at concentrations of 0.02, 0.05, and 0.10 mg/l. Under aerobic conditions the higher concentrations produced faint odor except for one trial. To avoid odor problems a process was developed to reduce the tellurium content of the wastewater to 5 to 10% of the usual values before leaving the plant of origin.

Interactions

Selenium is known to form complexes with heavy metals in the blood and thus increase the retention time of the metals in several organs, especially in the reticulo-endothelial system. Selenium may similarly cause retention of mercury in the lung after metallic mercury (Hg0) inhalation. This study, comparing the effects of tellurium with those of selenium (both in group '6b' of the periodical system), showed that Te(IV) was as effective as Se(IV) and Se(VI) (all given in a dose of 10 mumol/kg body wt.) in retaining inhaled 203Hg0 (1.5 mumol/kg body wt.) in the lung (presumably 203Hg2+ after oxidation). Te(VI) had to be given in a dose of 100 mumol/kg body wt to produce the same effect. As in the lung, also in other organs tellurium caused a dose-dependent increase in mercury retention. At a dose level of 10 mumol Te(IV) per kg body wt. the mercury retention ratios (treated/control) were 140 for the lung and 8.6 for the whole body. The corresponding figures for Te(VI) (10, 30 and 100 mumol/kg body wt.) were 10, 73 and 120 and 3.7, 3.9 and 4.3, respectively. Retention of i.v. injected 203HgCl2 was increased by pre-administration of tellurium, again in a dose-dependent manner and Te(IV) being 3-10 times more effective than Te(VI). The kidney and the spleen were the dominant organs, as is the case after Se pretreatment. Anions of other elements, arsenite, arsenate, chromate, molybdate and wolframate (30 mumol/kg body wt.), did not affect the retention of 203Hg in lung or any other organ, or in the whole body after inhalation of 203Hg0. It is suggested that Te(IV) may easily be reduced to Te2- (in analogy with selenium) which may complex with Hg2+. The liability for Te(VI) to be reduced to Te2- appears to be approx. 10 times lower.

Stability Shelf Life

TARNISHES SLIGHTLY IN AIR

Dates

Last modified: 08-15-2023
1. Chasteen TG, Bentley R. Biomethylation of selenium and tellurium: microorganisms and plants. Chem Rev. 2003 Jan;103(1):1-25. doi: 10.1021/cr010210+. PMID: 12517179.

2. Turner RJ, Borghese R, Zannoni D. Microbial processing of tellurium as a tool in biotechnology. Biotechnol Adv. 2012 Sep-Oct;30(5):954-63. doi: 10.1016/j.biotechadv.2011.08.018. Epub 2011 Sep 1. PMID: 21907273.

3. Tiekink ER. Therapeutic potential of selenium and tellurium compounds: opportunities yet unrealised. Dalton Trans. 2012 Jun 7;41(21):6390-5. doi: 10.1039/c2dt12225a. Epub 2012 Jan 17. PMID: 22252404.

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